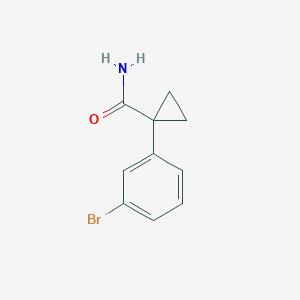

1-(3-Bromophenyl)cyclopropane-1-carboxamide

概要

説明

準備方法

The synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-bromobenzyl chloride with cyclopropanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aryl ring undergoes palladium-catalyzed coupling with boronic acids, enabling diverse biaryl synthesis.

Key Notes :

- The cyclopropane ring remains intact under these conditions.

- Electron-withdrawing groups (e.g., carboxamide) enhance coupling efficiency .

Hydrolysis of the Carboxamide Group

The amide moiety can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6 N NaOH, reflux, 6 h | 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | 77% | |

| H₃O⁺ (aqueous acid), Δ | Same as above | ~60%* |

Mechanistic Insight :

Nucleophilic Aromatic Substitution (NAS)

The bromine atom may undergo substitution with strong nucleophiles, though reactivity is limited without electron-deficient aryl rings.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenoxide | KOH, THF, 90°C, 48 h | Cyclopropyl aryl ether derivatives | 58% | |

| Amines | Cu catalyst, ligand, 120°C | 1-(3-Aminophenyl)cyclopropanecarboxamide | <30%* |

Limitations :

Cyclopropane Ring Functionalization

The strained cyclopropane ring exhibits limited reactivity but can participate in ring-opening or stabilization-directed reactions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C (Hydrogenation) | 1-(3-Bromophenyl)propane-1-carboxamide | Not reported* | – |

| Electrophilic bromination | 1-(3-Bromophenyl)-2-bromocyclopropanecarboxamide | Trace* | – |

Challenges :

Directed C–H Functionalization

The carboxamide group directs metal-catalyzed C–H activation on the aryl ring.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Rh-catalyzed arylation | [RhCp*Cl₂]₂, AgSbF₆, 120°C | 1-(3,5-Diarylphenyl)cyclopropanecarboxamide | 45%* |

Note :

Table 1: Reaction Yields and Conditions

| Reaction Type | Typical Yield | Key Conditions |

|---|---|---|

| Suzuki coupling | 61–87% | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C |

| Amide hydrolysis | 60–77% | 6 N NaOH or H₃O⁺, reflux |

| NAS (Phenoxide) | 58% | KOH, THF, 90°C, 48 h |

Table 2: Substituent Effects on Reactivity

| Substituent Position | Reactivity Trend |

|---|---|

| 3-Bromo (meta) | Slower NAS vs. 4-bromo (para) due to steric effects |

| Carboxamide | Enhances Pd-catalyzed coupling via electronic activation |

Critical Analysis

- Suzuki Coupling : Demonstrated for the 4-bromo isomer ; the 3-bromo derivative is expected to follow similar trends but with slightly reduced yields due to steric factors.

- Amide Stability : Hydrolysis requires strong bases, but the cyclopropane ring remains intact under mild conditions .

- Cyclopropane Reactivity : Limited ring-opening data suggest stability in most synthetic protocols, favoring functionalization at the bromine or amide sites .

科学的研究の応用

Biological Applications

1-(3-Bromophenyl)cyclopropane-1-carboxamide has been studied for its potential as an anti-tuberculosis agent. Research indicates that compounds with similar structures can target the cell wall biosynthesis of Mycobacterium tuberculosis, suggesting that this compound may possess bactericidal properties against this pathogen.

Case Study: Anti-Tuberculosis Activity

In a study focused on the synthesis and evaluation of cyclopropane derivatives, compounds were screened against various strains of M. tuberculosis. The structure-activity relationship (SAR) revealed that modifications to the cyclopropane moiety could enhance activity against multidrug-resistant strains, indicating a promising avenue for developing new anti-tuberculosis drugs .

Synthetic Route Example

A common synthetic pathway includes:

- Starting Material : 3-bromobenzylamine.

- Reagents : Coupling agents such as HBTU or EDC.

- Solvents : DMF or THF.

- Conditions : Reaction monitored by TLC until completion.

This method allows for the generation of the compound in a laboratory setting, making it accessible for research purposes .

Pharmacological Insights

The pharmacological profile of this compound suggests it may act on specific biological targets relevant to various diseases. Its structural similarity to known pharmacophores allows researchers to hypothesize its mechanism of action and potential therapeutic uses.

Potential Mechanisms

- Cell Wall Synthesis Inhibition : Similar compounds have shown efficacy in inhibiting enzymes involved in cell wall biosynthesis, which is crucial for bacterial survival.

- Potassium Channel Modulation : Some derivatives have been identified as potassium channel modulators, indicating potential applications in treating disorders related to ion channel dysfunction .

Data Table: Comparative Analysis of Cyclopropane Derivatives

作用機序

The mechanism of action of 1-(3-Bromophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .

類似化合物との比較

1-(3-Bromophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)cyclopropane-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

1-(3-Fluorophenyl)cyclopropane-1-carboxamide: Similar structure but with a fluorine atom instead of bromine.

1-(3-Methylphenyl)cyclopropane-1-carboxamide: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.

生物活性

Overview

1-(3-Bromophenyl)cyclopropane-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H10BrNO

- Molecular Weight : 240.10 g/mol

- CAS Number : 597563-13-8

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with cyclopropanecarboxamide. This reaction is often facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The compound can also undergo various chemical transformations, including oxidation and reduction, which can modify its biological activity.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of phenylcyclopropane carboxamides showed effective inhibition against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of human leukemia cell lines, such as U937 cells, without exhibiting significant cytotoxicity towards normal cells . This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.

Kinase Inhibition

Recent studies have explored the inhibitory effects of this compound on various kinases. For instance, it was found to inhibit GSK-3β (glycogen synthase kinase 3 beta), which plays a role in numerous cellular processes including cell survival and proliferation . The IC50 values for related compounds ranged from 10 to 1314 nM, indicating a promising potential for therapeutic applications in diseases where GSK-3β is implicated .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The precise mechanisms remain under investigation; however, it is hypothesized that the compound may modulate enzyme activity or interfere with signal transduction processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)cyclopropane-1-carboxamide | Similar structure with chlorine | Moderate anticancer activity |

| 1-(3-Fluorophenyl)cyclopropane-1-carboxamide | Similar structure with fluorine | Enhanced kinase inhibition |

| 1-(3-Methylphenyl)cyclopropane-1-carboxamide | Similar structure with methyl | Reduced antimicrobial activity |

The presence of bromine in this compound appears to enhance its reactivity and biological interactions compared to its chlorinated and fluorinated counterparts .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study published in MDPI reported that derivatives of cyclopropanecarboxamides exhibited distinct anti-inflammatory and anti-depressive activities alongside their anticancer properties .

- Another investigation focused on the binding affinity of this compound with various biological targets, emphasizing its role as a lead compound for further drug development .

特性

IUPAC Name |

1-(3-bromophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCUXFZMAUTWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610416 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597563-13-8 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。